molecular formula C6H4F5N3S B6163858 1-azido-4-(pentafluoro-lambda6-sulfanyl)benzene CAS No. 714-95-4

1-azido-4-(pentafluoro-lambda6-sulfanyl)benzene

Cat. No.: B6163858
CAS No.: 714-95-4
M. Wt: 245.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-azido-4-(pentafluoro-lambda6-sulfanyl)benzene is a chemical compound characterized by the presence of an azido group and a pentafluoro-lambda6-sulfanyl group attached to a benzene ring

Preparation Methods

The synthesis of 1-azido-4-(pentafluoro-lambda6-sulfanyl)benzene typically involves the introduction of the azido group and the pentafluoro-lambda6-sulfanyl group onto a benzene ring. One common synthetic route includes the following steps:

    Nitration: The benzene ring is first nitrated to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amino group.

    Diazotization: The amino group is converted to a diazonium salt.

    Azidation: The diazonium salt is then reacted with sodium azide to introduce the azido group.

    Pentafluoro-lambda6-sulfanylation:

Industrial production methods may vary, but they generally follow similar steps with optimizations for large-scale synthesis.

Chemical Reactions Analysis

1-azido-4-(pentafluoro-lambda6-sulfanyl)benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, leading to the formation of different substituted benzene derivatives.

    Reduction Reactions: The azido group can be reduced to an amino group under suitable conditions.

    Oxidation Reactions: The compound can undergo oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.

Common reagents used in these reactions include sodium azide, reducing agents like hydrogen gas or lithium aluminum hydride, and oxidizing agents such as hydrogen peroxide.

Scientific Research Applications

1-azido-4-(pentafluoro-lambda6-sulfanyl)benzene has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in bioconjugation reactions to label biomolecules with azido groups.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-azido-4-(pentafluoro-lambda6-sulfanyl)benzene involves the reactivity of the azido group and the pentafluoro-lambda6-sulfanyl group. The azido group can participate in click chemistry reactions, forming stable triazole rings. The pentafluoro-lambda6-sulfanyl group can influence the compound’s reactivity and stability, making it useful in various chemical transformations.

Comparison with Similar Compounds

1-azido-4-(pentafluoro-lambda6-sulfanyl)benzene can be compared with other azido-substituted benzene compounds and pentafluoro-lambda6-sulfanyl-substituted benzene compounds. Similar compounds include:

    1-azido-4-(trifluoromethyl)benzene: Similar in structure but with a trifluoromethyl group instead of a pentafluoro-lambda6-sulfanyl group.

    4-(pentafluoro-lambda6-sulfanyl)aniline: Contains a pentafluoro-lambda6-sulfanyl group but with an amino group instead of an azido group.

The uniqueness of this compound lies in the combination of both the azido and pentafluoro-lambda6-sulfanyl groups, which imparts distinct chemical properties and reactivity.

Properties

CAS No.

714-95-4

Molecular Formula

C6H4F5N3S

Molecular Weight

245.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.